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Abstract
1-Nitroadamantane, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves

as a versatile intermediate in synthetic chemistry and holds significant potential in medicinal

chemistry and materials science. Its unique three-dimensional structure and the electronic

properties imparted by the nitro group give rise to a distinct set of physicochemical

characteristics that are crucial for its application and handling. This technical guide provides a

comprehensive overview of the core physicochemical properties of 1-Nitroadamantane,

including its structural and spectroscopic data, thermal stability, and reactivity. Detailed

experimental protocols for its synthesis, purification, and characterization are also presented to

provide a practical resource for researchers. The information compiled herein is intended to

support the effective utilization of 1-Nitroadamantane in drug discovery, the development of

high-energy materials, and other advanced scientific applications.

Introduction: The Significance of the Adamantane
Cage and Nitro Functionalization
The adamantane moiety, with its diamondoid-like, strain-free cage structure, has garnered

considerable interest in medicinal chemistry. Its inherent lipophilicity, metabolic stability, and

rigid framework make it an attractive scaffold for the design of therapeutic agents. The
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introduction of functional groups onto the adamantane core allows for the modulation of its

properties and the creation of derivatives with diverse biological activities.

1-Nitroadamantane emerges as a particularly important derivative. The strong electron-

withdrawing nature of the nitro group significantly influences the electronic and steric

environment of the adamantane cage, impacting its reactivity and potential as a

pharmacophore. This guide delves into the fundamental physicochemical characteristics of 1-
Nitroadamantane, providing a foundational understanding for its application in various

scientific domains.

Molecular and Physicochemical Properties
The physicochemical properties of 1-Nitroadamantane are summarized in the table below. It is

important to note that some variation in reported values, particularly for the melting point, exists

in the literature. This can be attributed to differences in experimental conditions and sample

purity.
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Property Value Source(s)

Molecular Formula C₁₀H₁₅NO₂ [1][2]

Molecular Weight 181.23 g/mol [1][2]

Melting Point
159 °C (Note: some sources

report 85-86 °C)
[1]

Boiling Point 277.1 ± 7.0 °C at 760 Torr [1]

Density
1.19 ± 0.1 g/cm³ (20 °C, 760

Torr)
[1]

Appearance Colorless to light yellow solid [1]

Solubility

Slightly soluble in chloroform,

sparingly soluble in methanol.

Quantitative data not readily

available.

[1]

logP (calculated) 2.7 [3]

pKa (estimated)
~17 (in DMSO, based on

analogous nitroalkanes)
[4]

Note on Melting Point Discrepancy: The significant difference in reported melting points (159 °C

vs. 85-86 °C) highlights the importance of sample purity and analytical technique. The higher

value is more frequently cited in chemical supplier databases. Researchers should verify the

melting point of their synthesized or procured 1-Nitroadamantane.

Spectroscopic Profile
The structural elucidation of 1-Nitroadamantane is primarily achieved through a combination

of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The highly symmetrical structure of the adamantane cage results in a relatively simple NMR

spectrum.
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¹H NMR Spectroscopy: The proton NMR spectrum of adamantane itself shows two broad

signals. In 1-Nitroadamantane, the introduction of the nitro group at a bridgehead position

(C1) will deshield the adjacent protons. The expected spectrum would show distinct signals

for the protons at the bridgehead positions (C3, C5, C7) and the methylene protons (C2, C4,

C6, C8, C9, C10).

¹³C NMR Spectroscopy: The carbon NMR spectrum of adamantane exhibits two peaks

corresponding to the methine and methylene carbons. For 1-Nitroadamantane, the carbon

atom attached to the nitro group (C1) will be significantly downfield. The other carbon signals

will also experience shifts due to the inductive effect of the nitro group. The chemical shifts in

adamantane derivatives are influenced by 'through-the-bonds' interactions of polar groups.[5]

[6]

Infrared (IR) Spectroscopy
The IR spectrum of 1-Nitroadamantane provides key information about its functional groups.

The most prominent absorption bands are associated with the nitro group.

Wavenumber (cm⁻¹) Assignment Intensity

~2900-3000
C-H stretching (adamantane

cage)
Strong

~1540-1560 Asymmetric NO₂ stretching Strong

~1350-1370 Symmetric NO₂ stretching Strong

~1450 CH₂ scissoring Medium

The presence of strong absorption bands in the ~1550 cm⁻¹ and ~1360 cm⁻¹ regions is a clear

indicator of the nitro functional group.[7][8][9]

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1-Nitroadamantane reveals characteristic

fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 181. The fragmentation

of nitroadamantanes typically begins with the consecutive loss of the NO₂ groups, followed by

the fragmentation of the adamantane hydrocarbon cage.[10] Pyrolysis studies have shown that

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b116539?utm_src=pdf-body
https://www.benchchem.com/product/b116539?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/2b9jbkaBMLI
https://kbfi.ee/pehk/1971/OMR%201971%20-%20Pehk%20-%2013C%20NMR%20spectra%20of%20adamantane%20der%20(1).pdf
https://www.benchchem.com/product/b116539?utm_src=pdf-body
https://instanano.com/all/characterization/ftir/ftir-functional-group-search/
https://www.researchgate.net/publication/377271800_How_to_Read_and_Interpret_FTIR_Spectroscope_of_Organic_Material
https://www.researchgate.net/figure/List-of-band-assignments-for-FTIR-spectra_tbl1_51735906
https://www.benchchem.com/product/b116539?utm_src=pdf-body
https://cdnsciencepub.com/doi/pdf/10.1139/v80-351
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the decomposition of 1-nitroadamantane primarily leads to the formation of benzene and alkyl-

substituted benzenes.[10]

Synthesis and Purification
The synthesis of 1-Nitroadamantane is typically achieved through the direct nitration of

adamantane.

Experimental Protocol: Synthesis of 1-Nitroadamantane
This protocol is based on a microwave-assisted synthesis method.[1]

Materials:

Adamantane

Nitric acid (concentrated)

Acetonitrile

Microwave reactor

Round-bottom flask

Ice water bath

Filtration apparatus

Procedure:

In a round-bottom flask suitable for microwave synthesis, cautiously add 6.84 g (0.05 mol) of

adamantane to 21 mL (0.5 mol) of nitric acid over a period of 20 minutes with stirring.

Continue stirring the suspension for an additional 30 minutes.

Add 29 mL (0.5 mol) of acetonitrile to the reaction mixture.

Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[1]
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After the reaction is complete, cool the flask in an ice water bath.

Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C to precipitate

the product.

Collect the solid product by filtration, wash with cold water, and dry.

Adamantane

Microwave Irradiation
(40°C, 3h)

Nitric Acid
Acetonitrile

Precipitation
(Ice Water) Filtration & Drying 1-Nitroadamantane

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Nitroadamantane.

Purification by Recrystallization
The crude 1-Nitroadamantane can be purified by recrystallization to obtain a product with a

sharp melting point.

Protocol: Recrystallization from Ethanol-Water

This two-solvent recrystallization method is effective when a compound is highly soluble in one

solvent (ethanol) even at low temperatures, but insoluble in another miscible solvent (water).

[11][12]

Dissolution: Dissolve the crude 1-Nitroadamantane in a minimum amount of hot ethanol.

Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until

the solution becomes faintly cloudy (the cloud point).

Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.
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Crystallization: Allow the solution to cool slowly and undisturbed to room temperature,

followed by further cooling in an ice bath to maximize crystal formation.

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of

ice-cold ethanol-water mixture.

Drying: Dry the crystals thoroughly.

Reactivity and Stability
Acidity and Nitronate Anion Formation
The primary and secondary nitroalkanes are acidic due to the strong electron-withdrawing

effect of the nitro group on the α-hydrogens. While 1-Nitroadamantane lacks α-hydrogens, the

nitro group significantly influences the reactivity of the adamantane cage. The estimated pKa of

approximately 17 in DMSO for analogous nitroalkanes provides a benchmark for its acidic

character.[4]

Thermal Stability
1-Nitroadamantane exhibits moderate thermal stability. Pyrolysis studies indicate that its

decomposition primarily yields aromatic compounds.[10] The thermal decomposition of nitro

compounds can be complex, and for energetic materials, this is a critical parameter.

Chemical Reactivity
The nitro group of 1-Nitroadamantane can undergo various chemical transformations.

Reduction of the nitro group can yield 1-aminoadamantane (amantadine), a valuable

pharmaceutical. The adamantane cage itself is generally resistant to oxidation under mild

conditions.

Applications in Research and Development
The unique properties of 1-Nitroadamantane make it a valuable building block in several

areas:

Medicinal Chemistry: Adamantane derivatives are widely used in drug development.[13][14]

[15] 1-Nitroadamantane serves as a key intermediate in the synthesis of other
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functionalized adamantanes. For instance, its reduction leads to 1-aminoadamantane

(amantadine), an antiviral and anti-Parkinsonian drug.[16] The lipophilicity and rigidity of the

adamantane core can improve the pharmacokinetic properties of drug candidates.[17]

Materials Science: The high thermal stability and density of adamantane derivatives are of

interest in the development of high-energy materials and advanced polymers. The nitro

group in 1-Nitroadamantane makes it a potential precursor for energetic compounds.

1-Nitroadamantane

Medicinal Chemistry Materials Science

Synthesis of Amantadine
(Antiviral, Anti-Parkinsonian) Other Adamantane Derivatives High-Energy Materials Advanced Polymers

Click to download full resolution via product page

Caption: Key application areas of 1-Nitroadamantane.

Conclusion
1-Nitroadamantane is a molecule of significant interest due to the unique combination of the

rigid, lipophilic adamantane cage and the electron-withdrawing nitro group. This guide has

provided a detailed overview of its physicochemical properties, spectroscopic characteristics,

synthesis, and applications. A thorough understanding of these fundamental aspects is

essential for researchers and scientists working with this versatile compound in the fields of

medicinal chemistry, materials science, and beyond. The provided experimental protocols offer

a practical starting point for the synthesis and purification of 1-Nitroadamantane, enabling its

further exploration and utilization in innovative research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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